molecular formula C19H17N3OS B7744529 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3,4-dimethylphenyl)-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3,4-dimethylphenyl)-2H-pyrrol-3-one

Cat. No.: B7744529
M. Wt: 335.4 g/mol
InChI Key: RSJNCCGWXJJJDL-UHFFFAOYSA-N
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Description

“5-amino-4-(1,3-benzothiazol-2-yl)-1-(3,4-dimethylphenyl)-2H-pyrrol-3-one” is a complex organic compound that features a pyrrolone core substituted with benzothiazole and dimethylphenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(1,3-benzothiazol-2-yl)-1-(3,4-dimethylphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolone Core: This could involve the cyclization of an appropriate precursor.

    Introduction of the Benzothiazole Group: This might be achieved through a condensation reaction with a benzothiazole derivative.

    Substitution with Dimethylphenyl Group: This step could involve a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzothiazole moiety.

    Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential as an inhibitor of specific enzymes.

    Receptor Binding: Could interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Diagnostics: Use in diagnostic assays or imaging.

Industry

    Dyes and Pigments: Possible applications in the production of dyes or pigments.

    Polymers: Use in the synthesis of specialized polymers.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one
  • 5-amino-1-phenyl-2H-pyrrol-3-one

Uniqueness

“5-amino-4-(1,3-benzothiazol-2-yl)-1-(3,4-dimethylphenyl)-2H-pyrrol-3-one” is unique due to the specific combination of functional groups, which may confer distinct biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3,4-dimethylphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-11-7-8-13(9-12(11)2)22-10-15(23)17(18(22)20)19-21-14-5-3-4-6-16(14)24-19/h3-9H,10,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJNCCGWXJJJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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